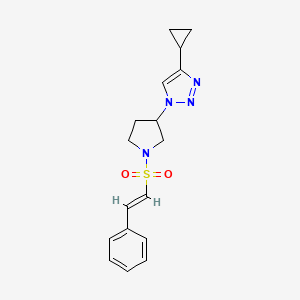
(E)-4-cyclopropyl-1-(1-(styrylsulfonyl)pyrrolidin-3-yl)-1H-1,2,3-triazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(E)-4-cyclopropyl-1-(1-(styrylsulfonyl)pyrrolidin-3-yl)-1H-1,2,3-triazole is a complex organic compound featuring a triazole ring, a cyclopropyl group, and a styrylsulfonyl-substituted pyrrolidine
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (E)-4-cyclopropyl-1-(1-(styrylsulfonyl)pyrrolidin-3-yl)-1H-1,2,3-triazole typically involves multiple steps:
-
Formation of the Triazole Ring: : The triazole ring can be synthesized via a Huisgen 1,3-dipolar cycloaddition reaction between an azide and an alkyne. This reaction is often catalyzed by copper(I) salts under mild conditions.
-
Introduction of the Cyclopropyl Group: : The cyclopropyl group can be introduced through cyclopropanation reactions, often using diazo compounds and transition metal catalysts like rhodium or copper.
-
Styrylsulfonyl Substitution: : The styrylsulfonyl group can be added via sulfonylation reactions, where a styrene derivative reacts with a sulfonyl chloride in the presence of a base.
-
Pyrrolidine Ring Formation: : The pyrrolidine ring can be constructed through various methods, including reductive amination or cyclization of appropriate precursors.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to reduce waste and energy consumption.
Analyse Chemischer Reaktionen
Types of Reactions
-
Oxidation: : The compound can undergo oxidation reactions, particularly at the cyclopropyl and styrylsulfonyl groups. Common oxidizing agents include potassium permanganate and chromium trioxide.
-
Reduction: : Reduction reactions can target the triazole ring or the sulfonyl group. Typical reducing agents include lithium aluminum hydride and sodium borohydride.
-
Substitution: : The compound can participate in nucleophilic substitution reactions, especially at the sulfonyl group. Reagents like sodium methoxide or potassium tert-butoxide are commonly used.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium methoxide in methanol.
Major Products
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of ethers or thioethers.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, (E)-4-cyclopropyl-1-(1-(styrylsulfonyl)pyrrolidin-3-yl)-1H-1,2,3-triazole is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel synthetic methodologies.
Biology
Biologically, this compound may exhibit various activities due to its structural features. It could serve as a lead compound in drug discovery, particularly for targeting enzymes or receptors involved in disease pathways.
Medicine
In medicine, the compound’s potential therapeutic applications include acting as an anti-inflammatory, antimicrobial, or anticancer agent. Its ability to interact with biological targets makes it a candidate for further pharmacological studies.
Industry
Industrially, the compound could be used in the development of new materials or as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Wirkmechanismus
The mechanism of action of (E)-4-cyclopropyl-1-(1-(styrylsulfonyl)pyrrolidin-3-yl)-1H-1,2,3-triazole likely involves interaction with specific molecular targets such as enzymes or receptors. The triazole ring can coordinate with metal ions, while the sulfonyl group can form hydrogen bonds or electrostatic interactions with biological macromolecules. These interactions can modulate the activity of the target, leading to the compound’s observed biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-cyclopropyl-1-(1-(phenylsulfonyl)pyrrolidin-3-yl)-1H-1,2,3-triazole
- 4-cyclopropyl-1-(1-(methylsulfonyl)pyrrolidin-3-yl)-1H-1,2,3-triazole
- 4-cyclopropyl-1-(1-(ethylsulfonyl)pyrrolidin-3-yl)-1H-1,2,3-triazole
Uniqueness
The uniqueness of (E)-4-cyclopropyl-1-(1-(styrylsulfonyl)pyrrolidin-3-yl)-1H-1,2,3-triazole lies in its combination of a cyclopropyl group, a styrylsulfonyl group, and a triazole ring. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and development.
Eigenschaften
IUPAC Name |
4-cyclopropyl-1-[1-[(E)-2-phenylethenyl]sulfonylpyrrolidin-3-yl]triazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N4O2S/c22-24(23,11-9-14-4-2-1-3-5-14)20-10-8-16(12-20)21-13-17(18-19-21)15-6-7-15/h1-5,9,11,13,15-16H,6-8,10,12H2/b11-9+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TZZVAJFWKYWPSM-PKNBQFBNSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CN(N=N2)C3CCN(C3)S(=O)(=O)C=CC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC1C2=CN(N=N2)C3CCN(C3)S(=O)(=O)/C=C/C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
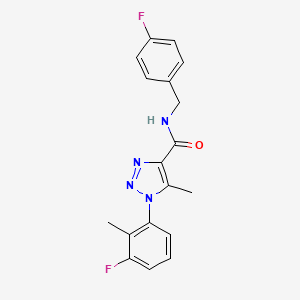
![phenyl N-[1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-7-yl]carbamate](/img/structure/B2651654.png)
![3-[5-({[(3-methoxyphenyl)carbamoyl]methyl}sulfanyl)-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl]-N-[(2-methoxyphenyl)methyl]propanamide](/img/structure/B2651656.png)
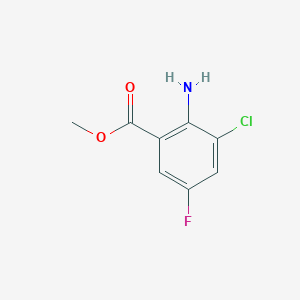
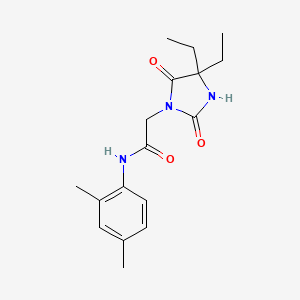
![5-[(2,6-Dimethylphenyl)amino]-1,3,4-thiadiazole-2-thiol](/img/structure/B2651661.png)
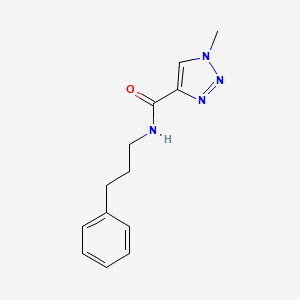
![Tert-butyl 3-[[(6-chloropyridazine-3-carbonyl)-methylamino]methyl]azetidine-1-carboxylate](/img/structure/B2651664.png)
![4-Amino-3-[(dimethylcarbamoyl)methoxy]benzoic acid](/img/structure/B2651665.png)
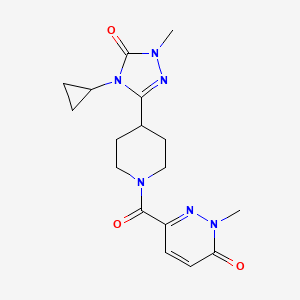
![3-Methyl-8-oxa-2-azaspiro[4.5]decane hydrochloride](/img/structure/B2651667.png)
![2-Isopropyl-7-methyl-3-phenylpyrazolo[1,5-a]pyrimidine-5-carboxylic acid](/img/structure/B2651670.png)
![(E)-N-(6-fluoro-3-methylbenzo[d]thiazol-2(3H)-ylidene)-4-((4-methylpiperidin-1-yl)sulfonyl)benzamide](/img/structure/B2651673.png)

